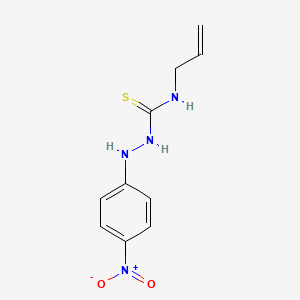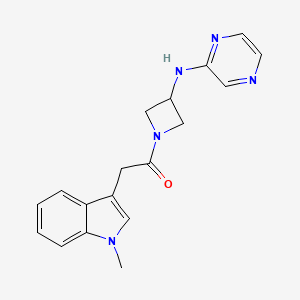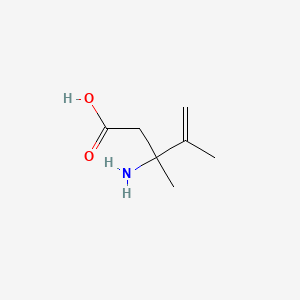![molecular formula C20H23N3O3S2 B2725147 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 440328-59-6](/img/structure/B2725147.png)
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thienopyrimidine derivative and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Crystallographic studies of related compounds provide insights into the molecular structure, offering a foundation for understanding the chemical behavior and potential applications of "2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide". The analysis of crystal structures helps in the design of compounds with desired properties by understanding the conformational relationship between different parts of the molecule (Subasri et al., 2017).
Antitumor Activity
Research into derivatives of thieno[3,2-d]pyrimidines, including those structurally related to the compound , has shown significant antitumor activity. These compounds have been evaluated against various human cancer cell lines, demonstrating potent anticancer activity comparable to known drugs, such as doxorubicin (Hafez & El-Gazzar, 2017).
Dual Enzyme Inhibition
The compound's framework has been utilized in the synthesis of analogs acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These enzymes are critical targets in cancer chemotherapy, and inhibitors offer a promising approach for the development of new anticancer agents. The potent inhibitory activity underscores the therapeutic potential of such compounds (Gangjee et al., 2008).
Antimicrobial Activity
Novel derivatives featuring the thieno[3,2-d]pyrimidine scaffold have exhibited significant antimicrobial activity. This includes potent effects against a range of bacterial and fungal pathogens, highlighting the compound's potential as a lead structure for developing new antimicrobial agents (Kerru et al., 2019).
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of thieno[3,2-d]pyrimidine derivatives, including quantum chemical analysis and molecular docking studies, provide valuable insights into their interaction with biological targets. Such studies can guide the optimization of pharmacokinetic properties and enhance antiviral potency, as demonstrated in the context of COVID-19 (Mary et al., 2020).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not detailed in the search results, it is known that thieno[3,2-d]pyrimidin-4-amines inhibit Mycobacterium tuberculosis bd oxidase . This suggests that “2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” may have similar inhibitory effects.
Eigenschaften
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-5-11-23-19(25)18-16(10-12-27-18)22-20(23)28-13-17(24)21-14-6-8-15(9-7-14)26-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPVKAWJSEHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)
![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)
![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)




![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)
![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)